molecular formula C15H12ClFN2 B2712613 1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine CAS No. 1708396-71-7

1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine

Cat. No.: B2712613
CAS No.: 1708396-71-7
M. Wt: 274.72
InChI Key: BAPMMNSXUFDWTQ-UHFFFAOYSA-N
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Description

1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a chloro-fluorophenyl group attached to the indole ring, which may contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-fluorobenzyl chloride and indole-6-amine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.

    Synthetic Route: The 2-chloro-3-fluorobenzyl chloride is reacted with indole-6-amine in the presence of a base to form the desired product. The reaction is typically conducted in a suitable solvent such as dimethylformamide or tetrahydrofuran.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine can undergo various chemical reactions, including:

Scientific Research Applications

1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine has been investigated for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

    Biological Studies: It has been used in biological studies to investigate its effects on cellular pathways and molecular targets.

    Chemical Biology: The compound has been employed as a chemical probe to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine can be compared with other indole derivatives, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.

Properties

IUPAC Name

1-[(2-chloro-3-fluorophenyl)methyl]indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2/c16-15-11(2-1-3-13(15)17)9-19-7-6-10-4-5-12(18)8-14(10)19/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPMMNSXUFDWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CN2C=CC3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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